molecular formula C12H7ClN2 B021708 2-Chloro-1,10-phenanthroline CAS No. 7089-68-1

2-Chloro-1,10-phenanthroline

Cat. No. B021708
CAS RN: 7089-68-1
M. Wt: 214.65 g/mol
InChI Key: JHRMQHFRVPVGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a nitrogen-containing heterocycle. This compound is known for its ability to form complexes with various metal ions and has been studied for its diverse applications in coordination chemistry.

Synthesis Analysis

The synthesis of 2-Chloro-1,10-phenanthroline involves oxidative chlorination of 1,10-phenanthroline and its derivatives. For example, Yamada et al. (1992) described the oxidative substitution of aromatic hydrogens of 1,10-phenanthroline by chlorine atoms using phosphorus pentachloride in phosphoryl chloride, resulting in polychlorinated products (Yamada et al., 1992).

Molecular Structure Analysis

1,10-Phenanthroline derivatives, including 2-Chloro-1,10-phenanthroline, often exhibit a rigid, planar structure with significant aromatic character. For instance, the crystal structure analysis of certain 1,10-phenanthroline complexes has shown square antiprismatic coordination environments and intricate hydrogen bonding networks, as reported in studies by Michaelides et al. (2004) and Moghimi et al. (2005) (Michaelides et al., 2004), (Moghimi et al., 2005).

Chemical Reactions and Properties

2-Chloro-1,10-phenanthroline can undergo various chemical reactions, particularly in coordination chemistry. It has been used to form complexes with different metal ions, showing diverse coordination modes. This aspect is illustrated in studies on chromium(III) complexes by Zhang et al. (2009) and mixed-ligand copper(II) complexes by Molčanov et al. (2014) (Zhang et al., 2009), (Molčanov et al., 2014).

Physical Properties Analysis

The physical properties of 2-Chloro-1,10-phenanthroline, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of chlorine atoms in the phenanthroline ring can impact these physical properties, although specific data on these aspects for 2-Chloro-1,10-phenanthroline is not detailed in the referenced studies.

Chemical Properties Analysis

2-Chloro-1,10-phenanthroline exhibits unique chemical properties due to its ability to act as a ligand in complexation reactions. Its chemical behavior is significantly influenced by the chlorine substituent, which affects its electronic properties and reactivity. The formation of complexes with transition metals, as discussed in the studies by Zhang et al. (2009) and Molčanov et al. (2014), highlights its chemical versatility (Zhang et al., 2009), (Molčanov et al., 2014).

Scientific Research Applications

Application 1: Dual Histone Deacetylases/Ribonucleotide Reductase Inhibitor

  • Summary of Application: A 1,10-phenanthroline-based hydroxamate derivative was synthesized and assessed for its anti-cancer properties, characterizing it as a novel dual HDAC/RR inhibitor .
  • Methods of Application: The compound was subjected to in vitro assessments of its anti-cancer, HDAC, and RR inhibitory activities. In silico docking and molecular dynamics simulations were further studied to explore its interactions with HDACs and RRM2 .
  • Results: The compound exhibited antiproliferative activity in SiHa cells with an IC50 of 16.43 μM. It displayed potent inhibitory activity against HDAC and RR with IC50 values of 10.80 μM and 9.34 μM, respectively .

Application 2: Synthesis of Mono-N-oxides of 1,10-Phenanthrolines

  • Summary of Application: A series of mono-N-oxides of 1,10-phenanthrolines were synthesized. The parent compounds were oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution .
  • Methods of Application: The parent compounds were oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution .
  • Results: The products were obtained in high quality and at good to excellent yields. A systematic study reveals a clear-cut correlation between the basicity of the compounds and the electronic effects of the substituents on the aromatic ring .

Application 3: Cathode Buffer Layer in Organic Solar Cells

  • Summary of Application: 1,10-Phenanthroline derivatives are used as a cathode buffer layer to improve the efficiency of organic solar cells .
  • Methods of Application: The compound is applied as a layer in the fabrication of organic solar cells .
  • Results: The application of this compound as a cathode buffer layer has been shown to enhance the performance of organic solar cells .

Application 4: Chelator in Fenton’s Reaction-Luminol Chemiluminescence System

  • Summary of Application: 1,10-Phenanthroline derivatives are used as a conventional chelator to study its efficacy in Fenton’s reaction-luminol chemiluminescence system .
  • Methods of Application: The compound is used in the reaction system to study its chelating properties .
  • Results: The use of this compound in the system has provided insights into the chelating properties of 1,10-Phenanthroline derivatives .

Application 5: Ligand in Copper (II)-Catalyzed Cross-Coupling Reactions

  • Summary of Application: 1,10-Phenanthroline derivatives are used as a ligand in mild, copper (II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts, leading to aryl- and alkenylsulfones .
  • Methods of Application: The compound is used as a ligand in the copper-catalyzed cross-coupling reaction .
  • Results: The use of this compound as a ligand has been shown to facilitate the cross-coupling reaction, leading to the formation of aryl- and alkenylsulfones .

Application 6: Synthesis of Mono-N-oxides of 1,10-Phenanthrolines

  • Summary of Application: N-oxides of N-heteroaromatic compounds find widespread applications in various fields of chemistry. Although the strictly planar aromatic structure of 1,10-phenanthroline (phen) is expected to induce unique features of the corresponding N-oxides, so far the potential of these compounds has not been explored .
  • Methods of Application: The parent compounds were oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution .
  • Results: The products were obtained in high quality and at good to excellent yields. A systematic study reveals a clear-cut correlation between the basicity of the compounds and the electronic effects of the substituents on the aromatic ring .

Application 7: Synthesis of Iron(III) Complex of 1,10-Phenanthroline

  • Summary of Application: Tris (1,10-Phenanthroline) iron (III) complex was synthesized .
  • Methods of Application: A solution of FeCl3 (0.01 mole) in 10 M HClO4 (10ml) was added to a reaction flask. To this, 1,10-phenanthroline (0.03 mole) were also dissolved in 10 ml of HClO4 .
  • Results: The synthesis resulted in the formation of Tris (1,10-Phenanthroline) iron (III) complex .

Safety And Hazards

The safety information for 2-Chloro-1,10-phenanthroline includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Several studies have explored the potential applications of 2-Chloro-1,10-phenanthroline and related compounds . These include their use in manufacturing chirality chemosensors, oxidizing agents in annulation reactions, intramolecular oxidants in Baeyer–Villiger reaction of ketones, and more .

properties

IUPAC Name

2-chloro-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRMQHFRVPVGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326669
Record name 2-chloro-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-1,10-phenanthroline

CAS RN

7089-68-1
Record name 2-Chloro-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7089-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred aqueous solution of potassium ferricyanide (22.1 g; 673 mmol) (200 mL) in an ice bath, compound (4) (6.17 g; 26.9 mmol) and an aqueous sodium hydroxide (16.14 g; 404 mmol) (110 mL) were alternately added over 20 minutes. The resulting reaction mixture was stirred in an ice bath, and further stirred at room temperature for 3.5 hours. Crude crystals which precipitated out were separated by filtration and dried, and then dissolved in methanol, and subsequently subjected to an activated carbon treatment. Then, a filtrate was concentrated under reduced pressure to give 4.26 g (yield: 72% from compound (3)) of the title compound (5).
Name
compound ( 4 )
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Under a stream of argon, to compound (2) (8 g; 38 mmol), phosphorus oxychloride (72 mL) and phosphorus pentachloride (9.8 g; 47.6 mmol) were added in an ice bath. The resulting reaction mixture was stirred and refluxed for 8 hours, and excess phosphorus oxychloride was removed under reduced pressure. To the resulting reaction concentrate, ice water and concentrated aqueous ammonia were added and the resulting mixture was made alkaline to precipitate crude crystals. The crude crystals were separated by filtration and washed with water, and then dried under reduced pressure to give 6.1 g (yield: 75%) of the title compound (3).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,10-phenanthroline
Reactant of Route 2
2-Chloro-1,10-phenanthroline
Reactant of Route 3
2-Chloro-1,10-phenanthroline
Reactant of Route 4
Reactant of Route 4
2-Chloro-1,10-phenanthroline
Reactant of Route 5
2-Chloro-1,10-phenanthroline
Reactant of Route 6
2-Chloro-1,10-phenanthroline

Citations

For This Compound
198
Citations
G Laurenczy, Y Ducommun, AE Merbach - Inorganic Chemistry, 1989 - ACS Publications
The kinetics of formation and dissociation of Cu (Cl-phen) 2+ and of dissociation of Zn (Cl-phen) 2+(Cl-phen= 2-chloro-1, 10-phenanthroline) have been studied in aqueous solution as …
Number of citations: 24 pubs.acs.org
G Laurenczy, P Bugnon, AE Merbach - Inorganica chimica acta, 1992 - Elsevier
The kinetics of the monocomplex formation and dissociation of [Co(Cl-phen)] 2+ and [Ni(Cl-phen)] 2+ (Cl-phen=2-chloro-1,10-phenanthroline) in aqueous solution have been studied as …
Number of citations: 3 www.sciencedirect.com
AP Krapcho, S Sparapani - Journal of Heterocyclic Chemistry, 2008 - Wiley Online Library
Abstract Treatment of 2‐chloro‐ or 2,9‐dichloro‐1,10‐phenanthroline with aqueous HBr or aqueous H 2 SO 4 at 120C yielded 1,10‐phenanthroline‐2(1H)‐one or 1,10‐dihydro‐1,10‐…
Number of citations: 6 onlinelibrary.wiley.com
AP Krapcho, S Sparapani, M Boxer - Tetrahedron letters, 2007 - Elsevier
Treatment of 2-chloro-1,10-phenanthroline with NaSH hydrate in DMF, Na 2 S nonahydrate in DMF or thiourea in refluxing ethanol readily afforded 1,10-phenanthroline-2(1H)-thione. …
Number of citations: 10 www.sciencedirect.com
QH Liu, SL Liu, YH Chi, JM Shi - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The asymmetric unit of the title compound, [Zn(NCS)(C12H7ClN2)2][Zn(NCS)3(C12H7ClN2)], contains two cations and two anions. In the cations, the ZnII ions have distorted trigonal–…
Number of citations: 9 scripts.iucr.org
AS Abushamleh, HA Goodwin - Australian Journal of Chemistry, 1981 - CSIRO Publishing
2-Hydrazino- and 2-(N1-methylhydrazino)-1,10-phenanthroline have been prepared from 2-chloro-1,10-phenanthroline and the appropriate hydrazine. These tridentate chelating …
Number of citations: 6 www.publish.csiro.au
U Lüning, M Abbass… - European Journal of …, 2002 - Wiley Online Library
Twelve new mono‐ or diaryl‐substituted 1,10‐phenanthrolines (17 and 18) have been synthesized. The key step is a Suzuki coupling reaction between the substituted areneboronic …
AMS Garas, RS Vagg - Journal of Heterocyclic Chemistry, 2000 - Wiley Online Library
The synthesis is described of a set of new N‐heterocyclic compounds which are derivatives of 1,10‐phenanthroline. The compounds are designed to be general purpose chelating …
Number of citations: 49 onlinelibrary.wiley.com
YX Peng, B Hu, W Huang - Tetrahedron, 2018 - Elsevier
A systematic investigation on the oxidation of unsymmetric bromo-phens is presented herein, where the reaction temperature is found to be the key parameter to generate oxidation or …
Number of citations: 2 www.sciencedirect.com
CJ Hawkins, DD Perrin - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
In view of the importance of 2, 9-dimethyl-1, 10-phenanthroline and related compounds as analytical reagents for the determination of copper as copper (I), 3 we have examined the …
Number of citations: 28 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.